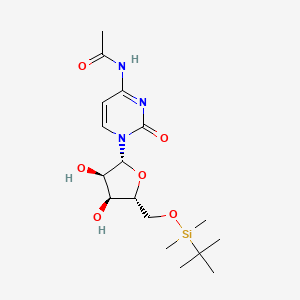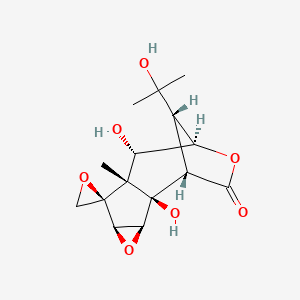
2'-TBDMS-Ac-rC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-TBDMS-Ac-rC, also known as N4-acetyl-5’-O-(tert-butyldimethylsilyl)cytidine, is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly important in the field of molecular biology and biochemistry due to its role in protecting the 2’-hydroxyl group during RNA synthesis. The tert-butyldimethylsilyl (TBDMS) group is a common protecting group used to prevent unwanted reactions at the 2’-hydroxyl position, thereby facilitating the synthesis of RNA sequences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TBDMS-Ac-rC typically involves the protection of the 2’-hydroxyl group of cytidine with a TBDMS group. This is achieved through a reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The N4 position of cytidine is acetylated using acetic anhydride. The reaction conditions generally involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2’-TBDMS-Ac-rC follows similar synthetic routes but on a larger scale. The process involves stringent control of impurities and water content to ensure the quality and consistency of the product. Facilities manufacturing this compound are often ISO9001 certified, ensuring adherence to high standards of production .
Chemical Reactions Analysis
Types of Reactions
2’-TBDMS-Ac-rC undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the TBDMS group using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).
Substitution Reactions: The acetyl group at the N4 position can be substituted under specific conditions.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Substitution: Acetic anhydride is used for acetylation at the N4 position
Major Products
The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2’-TBDMS-Ac-rC is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:
RNA Synthesis: Used as a building block in the chemical synthesis of RNA sequences.
Gene Therapy: Modified RNA oligonucleotides synthesized using 2’-TBDMS-Ac-rC are used in gene therapy research.
Antisense RNA: Employed in the synthesis of antisense RNA molecules for gene silencing studies.
siRNA: Utilized in the synthesis of small interfering RNA (siRNA) for gene knockdown experiments
Mechanism of Action
The primary mechanism of action of 2’-TBDMS-Ac-rC involves the protection of the 2’-hydroxyl group during RNA synthesis. The TBDMS group prevents unwanted side reactions, allowing for the efficient and accurate synthesis of RNA sequences. The acetyl group at the N4 position further stabilizes the nucleoside, enhancing its incorporation into RNA chains .
Comparison with Similar Compounds
Similar Compounds
2’-OMe-Ac-rC: Another modified nucleoside with a methoxy group at the 2’ position.
2’-F-Ac-rC: Contains a fluorine atom at the 2’ position.
2’-TC-Ac-rC: Features a 1,1-dioxo-λ6-thiomorpholine-4-carbothioate group at the 2’ position
Uniqueness
2’-TBDMS-Ac-rC is unique due to its TBDMS protecting group, which offers high stability and efficient protection of the 2’-hydroxyl group during RNA synthesis. This makes it particularly suitable for the synthesis of long RNA sequences and for applications requiring high fidelity and efficiency .
Properties
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O6Si/c1-10(21)18-12-7-8-20(16(24)19-12)15-14(23)13(22)11(26-15)9-25-27(5,6)17(2,3)4/h7-8,11,13-15,22-23H,9H2,1-6H3,(H,18,19,21,24)/t11-,13-,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZROKQICURVJD-NMFUWQPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO[Si](C)(C)C(C)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)

![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)

